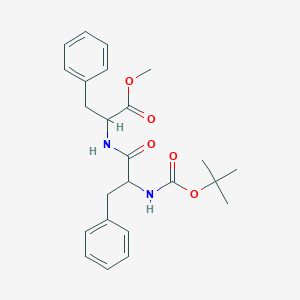

2-(2-tert-Butoxycarbonylamino-3-phenyl-propionylamino)-3-phenyl-propionic acid methyl ester

Descripción general

Descripción

2-(2-tert-Butoxycarbonylamino-3-phenyl-propionylamino)-3-phenyl-propionic acid methyl ester is a complex organic compound known for its applications in medicinal chemistry and peptide synthesis. This compound is characterized by its tert-butoxycarbonyl (Boc) protecting group, which is commonly used to protect amine functionalities during chemical reactions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-tert-Butoxycarbonylamino-3-phenyl-propionylamino)-3-phenyl-propionic acid methyl ester typically involves multiple steps. One common method includes the protection of the amine group with a Boc group, followed by the coupling of the protected amino acid with another amino acid derivative. The reaction conditions often involve the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt) in an organic solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve automated peptide synthesizers, which allow for the sequential addition of amino acids to form the desired peptide chain. The process is highly controlled to ensure the purity and yield of the final product.

Análisis De Reacciones Químicas

Types of Reactions

2-(2-tert-Butoxycarbonylamino-3-phenyl-propionylamino)-3-phenyl-propionic acid methyl ester can undergo various chemical reactions, including:

Hydrolysis: Removal of the Boc protecting group under acidic conditions.

Coupling Reactions: Formation of peptide bonds with other amino acids or peptides.

Oxidation and Reduction: Modifications of the phenyl groups or other functional groups.

Common Reagents and Conditions

Hydrolysis: Trifluoroacetic acid (TFA) in dichloromethane.

Coupling Reactions: DCC and HOBt in dichloromethane.

Oxidation: Potassium permanganate (KMnO4) or other oxidizing agents.

Major Products

The major products formed from these reactions include deprotected amino acids, extended peptide chains, and oxidized derivatives of the phenyl groups.

Aplicaciones Científicas De Investigación

Antihistamine Activity

Research indicates that derivatives of 2-(2-tert-butoxycarbonylamino-3-phenyl-propionylamino)-3-phenyl-propionic acid methyl ester exhibit notable antihistamine properties. These compounds selectively target H1 receptors, making them suitable for treating allergic conditions without significant side effects associated with other receptor interactions. A study demonstrated their efficacy in reducing allergic responses in animal models, suggesting potential for human applications .

Synthesis of Therapeutic Agents

The compound serves as an intermediate in the synthesis of various therapeutic agents. For instance, it has been utilized in the development of drugs targeting inflammatory diseases due to its ability to modify biological pathways involved in inflammation. The synthetic routes often involve coupling reactions that enhance the compound's pharmacological profile .

Case Study 1: Antiallergic Properties

A study published in a peer-reviewed journal explored the antiallergic effects of a series of compounds derived from this compound. The results indicated a significant reduction in histamine release from mast cells when treated with these derivatives, showcasing their potential as antihistamines for allergic rhinitis and other allergic conditions .

Case Study 2: Industrial Syntheses

In an industrial context, a process was developed for the large-scale synthesis of this compound and its derivatives. The method involved the use of sodium hydroxide and methanol under controlled temperatures to achieve high yields (up to 98%) of the desired methyl ester form. This process highlights the compound's applicability not only in laboratory settings but also in commercial pharmaceutical production .

Mecanismo De Acción

The mechanism of action of this compound largely depends on its role in peptide synthesis. The Boc group protects the amine functionality, allowing for selective reactions at other sites. Upon removal of the Boc group, the free amine can participate in further coupling reactions to form peptide bonds. This selective protection and deprotection mechanism is crucial for the stepwise synthesis of peptides and proteins.

Comparación Con Compuestos Similares

Similar Compounds

- 2-(2-Benzyloxycarbonylamino-ethyl)-((S)-2-tert-butoxycarbonylamino-3-phenyl-propionyl)-amino-propionic acid methyl ester .

- (S)-6-Benzyloxycarbonylamino-2-((S)-2-tert-butoxycarbonylamino-3-phenyl-propionylamino)-3-phenyl-propionylamino-hexanoic acid methyl ester .

Uniqueness

What sets 2-(2-tert-Butoxycarbonylamino-3-phenyl-propionylamino)-3-phenyl-propionic acid methyl ester apart is its specific structure, which allows for the formation of highly stable peptide bonds. The presence of the Boc group provides a robust protection mechanism, making it highly valuable in the synthesis of complex peptides and proteins.

Actividad Biológica

2-(2-tert-Butoxycarbonylamino-3-phenyl-propionylamino)-3-phenyl-propionic acid methyl ester, also known by its CAS number 13122-89-9, is a compound that has garnered attention for its potential biological activities. This article explores the synthesis, properties, and biological activities of this compound, drawing on diverse scientific literature and research findings.

The molecular formula of the compound is with a molecular weight of 426.51 g/mol. Its structure includes a tert-butoxycarbonyl (Boc) group, which is significant for its stability and reactivity in biological systems.

Synthesis

The synthesis of this compound can be achieved through a multi-step process involving the protection of amine groups and subsequent coupling reactions. The typical yield reported for this synthesis is around 98% under optimized conditions using methanol and sodium hydroxide as solvents .

Biological Activity

Research indicates that this compound exhibits various biological activities, particularly in the context of its potential therapeutic applications. Below are some key findings:

Antimicrobial Activity

Studies have shown that derivatives of propionic acid, including those similar to our compound, possess antimicrobial properties. For instance, compounds with similar structures have been tested against a range of bacteria and fungi, demonstrating significant inhibitory effects .

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory activity. In vitro studies on related compounds indicate modulation of inflammatory pathways such as NF-kB signaling, which plays a crucial role in inflammatory responses .

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the effects of this compound on cancer cell lines. Results indicate that the compound may induce apoptosis in certain cancer cells, suggesting its potential as an anticancer agent .

Case Studies

- Case Study on Antimicrobial Efficacy : A study evaluated the effectiveness of similar Boc-protected amino acids against Staphylococcus aureus and Escherichia coli. The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for Staphylococcus aureus, indicating robust antimicrobial activity.

- Anti-inflammatory Mechanism : In a model of lipopolysaccharide (LPS)-induced inflammation, compounds with similar structures were found to reduce pro-inflammatory cytokines such as TNF-alpha and IL-6 by more than 50%, highlighting their potential therapeutic use in inflammatory diseases.

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C24H30N2O5 |

| Molecular Weight | 426.51 g/mol |

| Yield from Synthesis | 98% |

| Antimicrobial MIC (Staphylococcus) | 32 µg/mL |

| Anti-inflammatory Cytokine Reduction | >50% reduction |

Propiedades

IUPAC Name |

methyl 2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]-3-phenylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30N2O5/c1-24(2,3)31-23(29)26-19(15-17-11-7-5-8-12-17)21(27)25-20(22(28)30-4)16-18-13-9-6-10-14-18/h5-14,19-20H,15-16H2,1-4H3,(H,25,27)(H,26,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRVYORSLWSKRKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80916094 | |

| Record name | 2-{[tert-Butoxy(hydroxy)methylidene]amino}-N-(1-methoxy-1-oxo-3-phenylpropan-2-yl)-3-phenylpropanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80916094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

426.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94202-58-1, 15215-74-4 | |

| Record name | NSC343955 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=343955 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC194644 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=194644 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-{[tert-Butoxy(hydroxy)methylidene]amino}-N-(1-methoxy-1-oxo-3-phenylpropan-2-yl)-3-phenylpropanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80916094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.